molecular formula C18H39NO3 B1254035 D-ribo-Phytosphingosine-13C2,d2 CAS No. 67337-52-4

D-ribo-Phytosphingosine-13C2,d2

Cat. No.: B1254035
CAS No.: 67337-52-4
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribo-Phytosphingosine-13C2,d2: is a type of sphingolipid, which are essential components of cell membranes in eukaryotic cells. Sphingolipids play crucial roles in various cellular processes, including cell growth regulation, adhesion, differentiation, neuronal repair, and signal transduction . This compound is a specific stereoisomer of phytosphingosine, characterized by its unique configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Baylis-Hillman Reaction: One of the synthetic routes involves the Baylis-Hillman reaction of (S)-Garner aldehyde with methyl acrylate to obtain the corresponding adduct. This adduct is then treated with decylmagnesium bromide to form an E-trisubstituted alkene.

    Aldol Reaction: Another method involves a highly stereoselective aldol reaction catalyzed by a combination of amino acid and hydrogen bond donor catalysts.

Industrial Production Methods: Industrial production methods for D-ribo-Phytosphingosine-13C2,d2 are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-ribo-Phytosphingosine-13C2,d2 can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, dihydroxylation of the E-trisubstituted alkene intermediate yields a diol, which upon acid hydrolysis forms this compound .

Scientific Research Applications

Mechanism of Action

D-ribo-Phytosphingosine-13C2,d2 exerts its effects primarily through its interactions with cell membranes and sphingolipid metabolic pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and ceramidases. These interactions influence cellular processes like apoptosis, proliferation, and differentiation .

Properties

CAS No.

67337-52-4

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

(2S,3S,4S)-2-aminooctadecane-1,3,4-triol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m0/s1

InChI Key

AERBNCYCJBRYDG-BZSNNMDCSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]([C@H]([C@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Synonyms

l-lyxo-phytosphingosine
lyxo-(2R,3R,4R)-phytosphingosine
lyxo-phytosphingosine
lyxophytosphingosine

Origin of Product

United States

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